![molecular formula C24H20N6O4S B2810216 N-(2-methoxyphenyl)-5-methyl-7-(2-nitrophenyl)-2-(thiophen-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 540505-71-3](/img/structure/B2810216.png)
N-(2-methoxyphenyl)-5-methyl-7-(2-nitrophenyl)-2-(thiophen-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-methoxyphenyl)-5-methyl-7-(2-nitrophenyl)-2-(thiophen-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C24H20N6O4S and its molecular weight is 488.52. The purity is usually 95%.
BenchChem offers high-quality N-(2-methoxyphenyl)-5-methyl-7-(2-nitrophenyl)-2-(thiophen-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-methoxyphenyl)-5-methyl-7-(2-nitrophenyl)-2-(thiophen-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antitumor Activities
The compound has been studied for its potential antitumor activities. Specifically, a structural analog demonstrated high potency against human lung (A-549) and human hepatocellular carcinoma (HepG-2) cell lines, indicating its potential in cancer treatment. The compound’s effectiveness was compared with the standard antitumor drug Cisplatin, showing promising results in vitro (Gomha, Muhammad, & Edrees, 2017).
Antimicrobial and Antioxidant Activities
Compounds with structural similarities have been synthesized and characterized for their antimicrobial and antioxidant properties. These compounds have shown effectiveness against various microorganisms, indicating their potential in treating microbial infections and their use as antioxidants (Gilava, Patel, Ram, & Chauhan, 2020).
Tuberculostatic Activity
Similar compounds have been evaluated for tuberculostatic activity, which involves the inhibition of tuberculosis bacteria. The structure-activity relationships were analyzed, providing insights into the development of potential antituberculosis drugs (Titova, Filatova, Fedorova, Rusinov, & Charushin, 2019).
Synthesis and Chemical Analysis
The compound and its analogs have been synthesized using various protocols, and their structures have been confirmed through elemental analysis and spectral data. These studies contribute to the understanding of the chemical nature and potential modifications of these compounds for various scientific applications (Lashmanova, Agarkov, Rybakov, & Shiryaev, 2019).
Antibacterial and Antifungal Activity
Derivatives of the compound have been assessed for their antibacterial and antifungal activities. The results indicate potential applications in combating bacterial and fungal infections, contributing to the field of infection control and pharmaceuticals (Chauhan & Ram, 2019).
properties
IUPAC Name |
N-(2-methoxyphenyl)-5-methyl-7-(2-nitrophenyl)-2-thiophen-2-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N6O4S/c1-14-20(23(31)26-16-9-4-6-11-18(16)34-2)21(15-8-3-5-10-17(15)30(32)33)29-24(25-14)27-22(28-29)19-12-7-13-35-19/h3-13,21H,1-2H3,(H,26,31)(H,25,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCMWQNRBZCYPRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC(=N2)C3=CC=CS3)N1)C4=CC=CC=C4[N+](=O)[O-])C(=O)NC5=CC=CC=C5OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N6O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyphenyl)-5-methyl-7-(2-nitrophenyl)-2-(thiophen-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

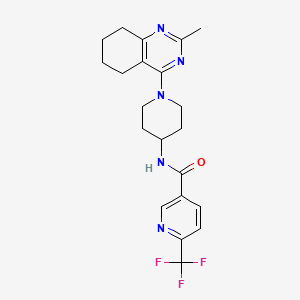
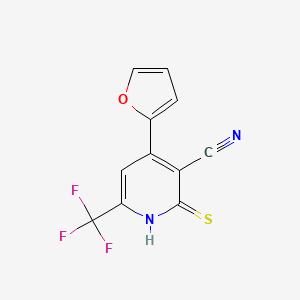


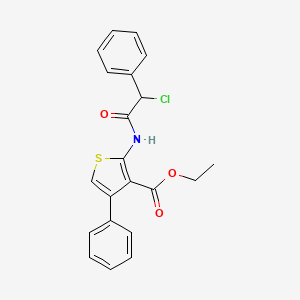
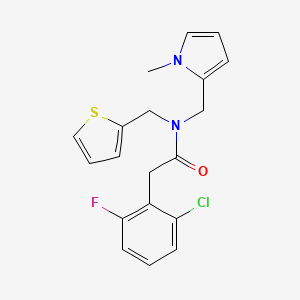
![2-[3-(4-Methoxy-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2810146.png)
![2-[(4-Aminophenyl)sulfanyl]benzonitrile](/img/structure/B2810147.png)
![2-(4-chlorophenoxy)-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2810148.png)
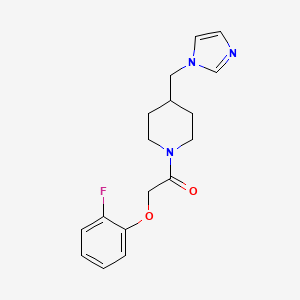
![(7S)-7-methyl-1,3,4,6,7,8,9,9a-octahydropyrazino[2,1-c][1,4]oxazine](/img/structure/B2810150.png)

![4-[(4-acetamidophenyl)amino]benzoic Acid](/img/structure/B2810153.png)
![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methylthiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2810154.png)